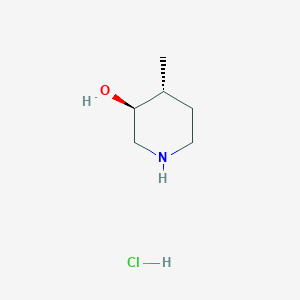
Cesium phosphate
Übersicht
Beschreibung
Cesium phosphate is a chemical compound composed of cesium, phosphorus, and oxygen. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. This compound is often used in research and industrial processes due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cesium phosphate can be synthesized through various methods. One common method involves the reaction of cesium carbonate with diammonium hydrogen phosphate. The reaction is typically carried out in an aqueous solution, followed by evaporation to obtain the this compound product. The reaction can be represented as follows:
Cs2CO3+(NH4)2HPO4→Cs2HPO4+2NH3+CO2+H2O
Another method involves the reaction of cesium nitrate with diammonium hydrogen phosphate under similar conditions. The choice of cesium source and the Cs/P molar ratio significantly influence the phase composition and thermal behavior of the resulting this compound .
Industrial Production Methods: In industrial settings, this compound is often produced using large-scale reaction vessels and controlled heating processes. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure the desired phase and purity of the product. Industrial production methods may also involve the use of advanced techniques like X-ray powder diffraction and thermogravimetric analysis to optimize the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions: Cesium phosphate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form cesium pyrophosphate.
Reduction: It can be reduced under specific conditions to yield different cesium-containing compounds.
Substitution: this compound can participate in substitution reactions with other metal phosphates.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents like oxygen or hydrogen peroxide.
Reduction: Requires reducing agents such as hydrogen gas or metal hydrides.
Substitution: Involves reacting this compound with other metal salts in aqueous or solid-state conditions.
Major Products Formed:
Oxidation: Cesium pyrophosphate.
Reduction: Various cesium-containing compounds depending on the reducing agent used.
Substitution: Mixed metal phosphates with cesium as one of the components.
Wissenschaftliche Forschungsanwendungen
Cesium phosphate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions and as a precursor for synthesizing other cesium compounds.
Biology: Investigated for its potential use in biological systems, including as a component in certain biochemical assays.
Medicine: Explored for its potential therapeutic applications, particularly in radiopharmaceuticals for cancer treatment.
Wirkmechanismus
The mechanism of action of cesium phosphate involves its interaction with various molecular targets and pathways. In biological systems, cesium ions can influence cellular processes by altering ion gradients and membrane potentials. In industrial applications, this compound acts as a catalyst by providing active sites for chemical reactions. The specific pathways and targets depend on the context in which this compound is used .
Vergleich Mit ähnlichen Verbindungen
Cesium dihydrogen phosphate: Known for its high proton conductivity and used in fuel cells.
Cesium magnesium phosphate: Investigated for its potential in medical applications and nuclear waste containment.
Cesium zirconium phosphate: Used for its stability and ion-exchange properties.
Uniqueness of Cesium Phosphate: this compound is unique due to its versatile reactivity and stability under various conditions. Unlike cesium dihydrogen phosphate, which is primarily used for its proton conductivity, this compound finds applications in a broader range of fields, including catalysis, material science, and medicine .
Eigenschaften
IUPAC Name |
tricesium;phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3Cs.H3O4P/c;;;1-5(2,3)4/h;;;(H3,1,2,3,4)/q3*+1;/p-3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPWJKGIJFGMVPL-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]P(=O)([O-])[O-].[Cs+].[Cs+].[Cs+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cs3PO4, Cs3O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Record name | caesium orthophosphate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80431378 | |
| Record name | CESIUM PHOSPHATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80431378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
493.688 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17893-64-0 | |
| Record name | CESIUM PHOSPHATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80431378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cesium phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![methyl 2-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}acetate](/img/structure/B3367460.png)
![2-[(4-Cyanophenyl)sulfanyl]acetic acid](/img/structure/B3367463.png)

![(2R,3S,5R)-5-(4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B3367474.png)



